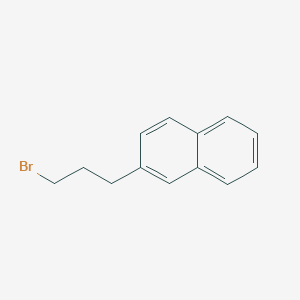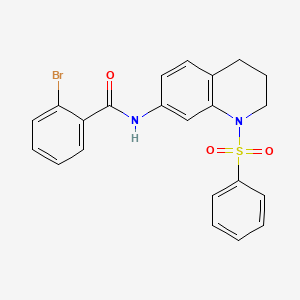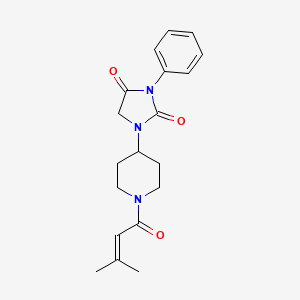![molecular formula C8H12ClNO B3016805 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride CAS No. 1864058-33-2](/img/structure/B3016805.png)
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride is a derivative of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, which is a tricyclic dione with potential pharmacological properties. The structure of this compound includes a tricyclic core with an azatricyclo skeleton, indicating the presence of nitrogen within the ring system. This core structure is modified with various substituents to yield derivatives with different chemical and biological properties.
Synthesis Analysis
The synthesis of derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione has been explored in the context of developing potential psychotropic and/or anti-HIV agents. A series of amino derivatives have been prepared, which are analogues of known psychotropic drugs such as chlorpromazine and aminoperazine. The molecular structure of one of these derivatives was confirmed by X-ray structure analysis, and the cytotoxicity and anti-HIV activity of these derivatives were determined .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically. Studies have utilized computational methods, such as Density Functional Theory (DFT), to optimize the molecular structure and calculate vibrational frequencies and assignments. These studies provide insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis. The molecular electrostatic potential has also been performed by the DFT method, and infrared intensities and Raman activities have been reported .
Chemical Reactions Analysis
The pi-selectivities of hydride additions to related compounds have been described using ab initio molecular orbital (MO) theory and experimental data. The interactions between different sigma bonds and the pi bond of the carbonyl group support anti-selectivities, which are in full accordance with experimental observations. These findings are significant for understanding the reactivity of the tricyclic dione derivatives and can guide the synthesis of new compounds with desired properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives have been extensively studied. The HOMO and LUMO analysis is used to determine the charge transfer within the molecule, which is crucial for understanding its reactivity and potential applications in non-linear optics. The first hyperpolarizability of these compounds has been calculated, indicating their role in non-linear optics. Additionally, the vibrational spectroscopic data, including FT-IR and FT-Raman, provide detailed information about the molecular vibrations and the structure of the compounds. The calculated geometrical parameters are in agreement with similar derivatives, which helps in predicting the behavior of these compounds in various environments .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene hydrochloride and its derivatives have been synthesized and studied for various properties and applications. For instance, the synthesis of oxiran-2-ylmethyl and oxiran-2-ylmethoxy derivatives has been explored for potential beta-adrenolytic applications (Kossakowski & Wojciechowska, 2006).
Pharmacological Profile
- The pharmacological profile of certain aminoalkanol derivatives of this compound has been evaluated, showing modest affinity for beta-adrenoceptors (Kossakowski & Wojciechowska, 2006).
Antibacterial and Antifungal Activity
- Some derivatives exhibit notable antibacterial and antifungal activities. For example, derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione have been studied for their antimicrobial properties (Stefanska et al., 2009).
Molecular Structure Analysis
- The molecular structure, chemical reactivity, and molecular docking studies of derivatives such as 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6] dec-8-ene-3, 5-dione have been thoroughly investigated, providing insights into their potential medical applications (Ranjith et al., 2022).
Crystal Morphology and Hydrogen-Bond Pattern
- Research has also focused on the crystal morphology and hydrogen-bond pattern of tricyclic imide crystals derived from this compound, with implications for their industrial applications (Malinska et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1H-4,7-epoxyisoindole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-8-6-4-9-3-5(6)7(1)10-8;/h1-2,5-9H,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBECBRBMVQNWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C3C=CC2O3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3016725.png)
![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)
![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)

![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)




![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)